molecular formula C5H8N2O B1357912 N-Methyl-1-(1,3-oxazol-4-YL)methanamine CAS No. 1065073-38-2

N-Methyl-1-(1,3-oxazol-4-YL)methanamine

Cat. No. B1357912
M. Wt: 112.13 g/mol
InChI Key: VCVSKQNPBCXRAM-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

The compound N-Methyl-1-(1,3-oxazol-4-YL)methanamine and its derivatives have been a subject of interest due to their versatile applications in scientific research. For instance, the synthesis of related compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, has been achieved through 1,3-dipolar cycloaddition reactions. These processes often yield high purity products, and their structures are meticulously confirmed via NMR spectroscopy, elemental analysis, and mass spectrometry data (Aouine, El Hallaoui & Alami, 2014).

Anticancer and Antimicrobial Properties

Derivatives of N-Methyl-1-(1,3-oxazol-4-YL)methanamine have shown promising results in the field of medicinal chemistry, especially in the development of anticancer and antimicrobial agents. For example, compounds incorporating the 1,3-oxazole moiety, along with other biologically active heterocycles like pyrazoline and pyridine, have demonstrated significant potency against a wide range of cancer cell lines. Moreover, these compounds have also exhibited substantial antibacterial and antifungal activities, hinting at their potential as broad-spectrum antimicrobial agents. The promising results from National Cancer Institute (NCI, USA) screenings and in vitro studies highlight their potential in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).

Photocytotoxicity and Cellular Imaging

Certain iron(III) complexes containing derivatives of N-Methyl-1-(1,3-oxazol-4-YL)methanamine have been synthesized and studied for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity under red light, which could be potentially harnessed for targeted cancer therapies. Their ability to interact with cellular DNA and generate reactive oxygen species upon exposure to specific light wavelengths makes them valuable for both cellular imaging and therapeutic applications (Basu et al., 2014).

Safety And Hazards

The safety and hazards associated with a specific oxazole derivative would depend on its exact structure. Some oxazole derivatives may be hazardous and require appropriate safety precautions during handling23.


Future Directions

Oxazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of new oxazole derivatives and the exploration of their biological activities1.


Please note that this is a general overview and may not apply to “N-Methyl-1-(1,3-oxazol-4-YL)methanamine” specifically. For detailed information, it’s recommended to refer to specific studies or consult with a chemistry professional.


properties

IUPAC Name

N-methyl-1-(1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVSKQNPBCXRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609870
Record name N-Methyl-1-(1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1,3-oxazol-4-YL)methanamine

CAS RN

1065073-38-2
Record name N-Methyl-4-oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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